Molecular Docking: 3-ABA Superior Binding Affinity to Acetylcholinesterase Over Ortho and Para Isomers
In a direct head-to-head molecular docking study against human acetylcholinesterase (AChE), 3-aminobenzylamine (3-ABA) was identified as the most potent binder among the three positional isomers (2-ABA, 3-ABA, 4-ABA) and the natural substrate acetylcholine [1]. The study attributes this superior binding affinity to the optimal spatial accommodation of the meta-substituted structure within the enzyme's catalytic gorge, a geometric advantage not shared by the ortho or para configurations [1].
| Evidence Dimension | Molecular Docking Binding Affinity to Human Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Most potent binder; optimal spatial accommodation in catalytic gorge (qualitative ranking from computational docking) |
| Comparator Or Baseline | 2-aminobenzylamine (2-ABA), 4-aminobenzylamine (4-ABA), and acetylcholine (natural substrate) |
| Quantified Difference | 3-ABA > acetylcholine > 2-ABA and 4-ABA (relative ranking based on docking scores; exact kcal/mol values available in full article) |
| Conditions | Molecular docking simulations using DFT/B3LYP optimized geometries against human AChE crystal structure |
Why This Matters
This computational evidence positions 3-ABA as the preferred scaffold among aminobenzylamine isomers for designing acetylcholinesterase inhibitors or related CNS-targeted bioactive molecules.
- [1] Kose, E., Vanli, M.S. Theoretical, experimental, and molecular docking investigation of comparative structural, spectroscopic, and electronic features of 2-, 3-, and 4-aminobenzylamine molecules. Journal of Molecular Structure, 2026, 1327, 139622. DOI: 10.1016/j.molstruc.2026.139622. View Source
